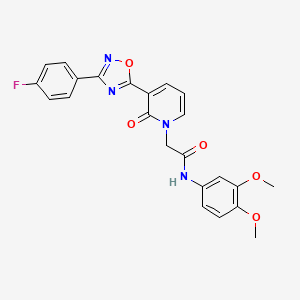
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The incorporation of the 1,2,4-oxadiazole structure in N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suggests potential efficacy against various cancer cell lines.
Case Study:
In a study evaluating similar oxadiazole derivatives, compounds demonstrated significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . The structural similarities suggest that this compound may exhibit comparable or enhanced anticancer effects.
Anti-inflammatory Properties
The oxadiazole derivatives have also been investigated for their anti-inflammatory potential. The compound's ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for further exploration in treating inflammatory diseases.
Research Insights:
Molecular docking studies have indicated that oxadiazole compounds can interact with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This suggests that this compound could be optimized for anti-inflammatory applications.
Antimicrobial Activity
The structural features of this compound may also confer antimicrobial properties. Compounds with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria.
Findings from Related Research:
A series of oxadiazole derivatives demonstrated significant antimicrobial effects in laboratory settings . The presence of the dimethoxyphenyl and fluorophenyl groups could enhance the compound's interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Considerations:
The substitution patterns on the aromatic rings and the oxadiazole core significantly influence biological activity. Variations in these substituents can lead to alterations in lipophilicity and bioavailability, impacting therapeutic outcomes .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that can include condensation reactions and cyclization steps. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the compound's structure.
Synthesis Overview:
The synthesis typically involves:
- Formation of the oxadiazole ring through condensation reactions.
- Subsequent coupling with pyridine derivatives to form the final product.
This multi-step approach allows for the fine-tuning of functional groups to enhance biological activity.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-10-9-16(12-19(18)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZKEJELCCVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













